Comparative Pharmacological Potency: N-Desmethyl Olopatadine (M1) vs. Olopatadine N-Oxide (M3)
A direct comparison of pharmacological activity reveals that N-Desmethyl Olopatadine (M1) is ten times more potent than its N-oxide counterpart, M3. This quantitative difference in pharmacodynamic activity makes M1 the primary active metabolite of interest and renders M3 unsuitable as a functional substitute [1].
| Evidence Dimension | Pharmacological activity relative to parent drug (Olopatadine) |
|---|---|
| Target Compound Data | Activity almost equal to parent drug (M1) |
| Comparator Or Baseline | Activity of M3 (Olopatadine N-oxide) |
| Quantified Difference | M3 has only one-tenth the activity of the parent drug (and by extension, M1) |
| Conditions | Inferred from in vivo pharmacological effect; based on reported metabolic contributions in human studies |
Why This Matters
For researchers studying the therapeutic action of Olopatadine, M1 is the only metabolite with clinically relevant potency, making it the essential reference standard for bioanalytical and pharmacological assays.
- [1] Fujimaki Y, et al. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. 1999;730(1):25-34. DOI: 10.1016/S0378-4347(99)00236-4 View Source
